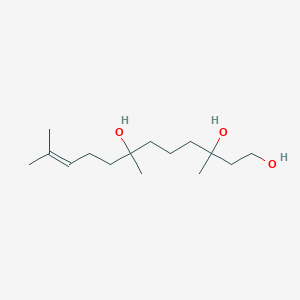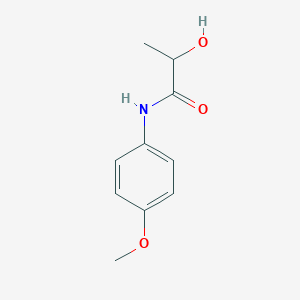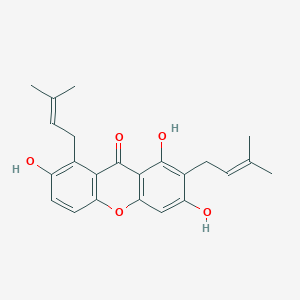
6-Deoxy-gamma-mangostin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxy-gamma-mangostin involves the chemical modification of α-mangostin, which is isolated from the pericarps of the mangosteen fruit . The synthetic process typically includes the following steps:
Isolation of α-mangostin: This is achieved through solvent extraction and chromatographic techniques.
Chemical Modification: The isolated α-mangostin undergoes chemical reactions to introduce the desired functional groups, resulting in the formation of this compound.
Industrial Production Methods: The scalability of these methods depends on the availability of raw materials and the efficiency of the extraction and purification processes .
Análisis De Reacciones Químicas
Types of Reactions: 6-Deoxy-gamma-mangostin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed:
Aplicaciones Científicas De Investigación
6-Deoxy-gamma-mangostin has a wide range of scientific research applications, including:
Chemistry:
Synthesis of Derivatives: It serves as a precursor for the synthesis of various xanthone derivatives with potential therapeutic properties.
Biology:
Antioxidant Activity: It exhibits significant antioxidant activity, which is beneficial in protecting cells from oxidative stress.
Anti-inflammatory Activity: It has been shown to reduce inflammation in various biological models.
Medicine:
Anticancer Activity: It has demonstrated cytotoxic effects against various cancer cell lines, making it a potential candidate for anticancer drug development.
Antibacterial Activity: It exhibits antibacterial properties, which can be utilized in developing new antibacterial agents.
Industry:
Mecanismo De Acción
The mechanism of action of 6-Deoxy-gamma-mangostin involves several molecular targets and pathways:
Antioxidant Activity: It neutralizes free radicals by donating electrons, thereby preventing cellular damage caused by oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Comparación Con Compuestos Similares
6-Deoxy-gamma-mangostin is compared with other similar compounds, such as α-mangostin, β-mangostin, and γ-mangostin . These compounds share similar structural features but differ in their functional groups and biological activities:
α-Mangostin: Known for its potent anticancer and antioxidant activities.
β-Mangostin: Exhibits significant antibacterial and anti-inflammatory properties.
γ-Mangostin: Demonstrates strong antioxidant and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
105037-94-3 |
|---|---|
Fórmula molecular |
C23H24O5 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
1,3,7-trihydroxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C23H24O5/c1-12(2)5-7-14-16(24)9-10-18-20(14)23(27)21-19(28-18)11-17(25)15(22(21)26)8-6-13(3)4/h5-6,9-11,24-26H,7-8H2,1-4H3 |
Clave InChI |
XEWOBYXKXJFGNN-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C(C=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)C |
melting_point |
171 - 174 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


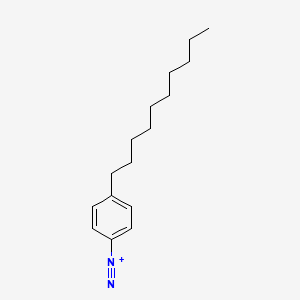

![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
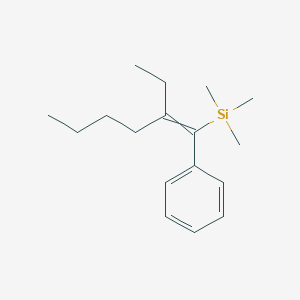

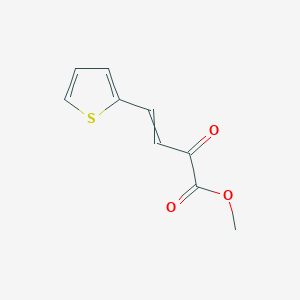
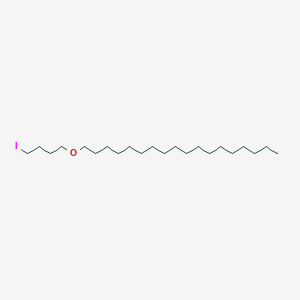
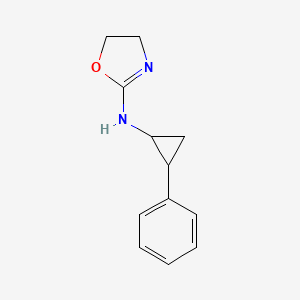
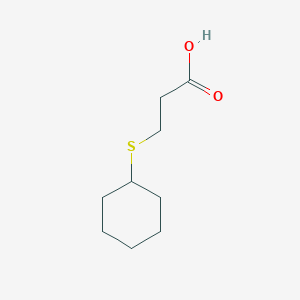
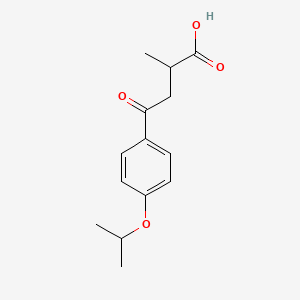
![Thiohydroxylamine, S-[(diethylamino)thioxomethyl]-](/img/structure/B14339027.png)
![2,2,2-Trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14339033.png)
